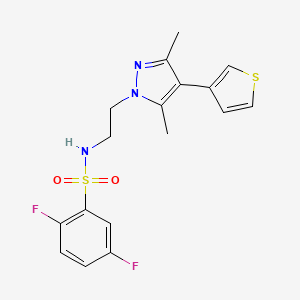
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C17H17F2N3O2S2 and its molecular weight is 397.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,5-difluorobenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C18H20F2N4O2S
- Molecular Weight : 393.5 g/mol
- Functional Groups : Pyrazole ring, thiophene group, difluorobenzenesulfonamide moiety.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a suitable 1,3-diketone.
- Introduction of the Thiophene Group : Utilizes cross-coupling reactions with thiophene derivatives.
- Attachment of the Sulfonamide Moiety : The final step involves reacting the pyrazole-thiophene intermediate with sulfonyl chloride in the presence of a base like triethylamine.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- Inhibition Studies : Compounds containing pyrazole rings have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 3a | E. coli | 15 |
| 5a | S. aureus | 18 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies indicate that derivatives with similar structures can inhibit specific enzymes involved in inflammatory pathways. For instance:
- Enzyme Inhibition : Compounds were screened against human recombinant alkaline phosphatases and showed promising inhibition rates .
Analgesic Activity
In animal models, certain derivatives have demonstrated analgesic effects comparable to standard analgesics:
- Hot Plate Test : The latency time increased significantly for treated groups compared to controls, indicating central analgesic activity .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or microbial metabolism.
- Receptor Modulation : It could act on specific receptors that mediate pain and inflammation.
- Electron Transport : In materials science applications, its electronic properties may facilitate electron transport processes.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities:
- Study on Antimicrobial Properties : A recent study synthesized several pyrazole derivatives and evaluated their antimicrobial efficacy against clinical strains .
- Evaluation of Anti-inflammatory Effects : Another research highlighted the anti-inflammatory potential of pyrazole-based compounds through in vitro assays targeting inflammatory mediators .
- Analgesic Testing in Animal Models : The analgesic activity was assessed using established pain models, demonstrating significant effects compared to controls .
属性
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2S2/c1-11-17(13-5-8-25-10-13)12(2)22(21-11)7-6-20-26(23,24)16-9-14(18)3-4-15(16)19/h3-5,8-10,20H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVIPSMCMXCETO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=C(C=CC(=C2)F)F)C)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














